molecular formula C19H19N5O5S B4067902 N-(4-methoxy-2-nitrophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide

N-(4-methoxy-2-nitrophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B4067902
M. Wt: 429.5 g/mol
InChI Key: YXBPVGDBYUCOPR-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide is a useful research compound. Its molecular formula is C19H19N5O5S and its molecular weight is 429.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-methoxy-2-nitrophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide is 429.11068990 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-methoxy-2-nitrophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxy-2-nitrophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Synthesis of Intermediates

Research on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes, using a novel Pd/C catalyst, highlights the importance of sustainable methods in chemical synthesis. Such approaches could be relevant for synthesizing and studying N-(4-methoxy-2-nitrophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide in an environmentally friendly manner (Zhang Qun-feng, 2008).

Stability Analysis through HPLC

The stability of N-(2-Methoxyethyl)-2-(3-Nitro-1,2,4-Triazole-1-)Acetamide in frozen injection was analyzed using HPLC, indicating the importance of stability studies for pharmaceutical applications. Similar analytical methods could be applied to assess the stability of N-(4-methoxy-2-nitrophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide (Luo Chuan-huan, 2007).

Anticancer Activity of Derivatives

A study on the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents reveals the potential for structurally similar compounds to exhibit selective cytotoxicity against cancer cell lines. This suggests a possible research application for N-(4-methoxy-2-nitrophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide in cancer research (A. Evren, L. Yurttaş, Busra Eksellı, Gülşen Akalın-Çiftçi, 2019).

Molecular Docking and Enzyme Inhibitory Activities

The synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide and its evaluation for enzyme inhibitory activities illustrate the compound's relevance in designing inhibitors for therapeutic applications. Exploring similar activities for N-(4-methoxy-2-nitrophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide could be of interest (N. Virk, A. Rehman, M. Abbasi, S. Z. Siddiqui, U. Rashid, J. Iqbal, M. Saleem, M. Ashraf, Wardah Shahid, S. A. Shah, 2018).

properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O5S/c1-23-18(12-4-6-13(28-2)7-5-12)21-22-19(23)30-11-17(25)20-15-9-8-14(29-3)10-16(15)24(26)27/h4-10H,11H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBPVGDBYUCOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-])C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-2-nitrophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-methoxy-2-nitrophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide
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N-(4-methoxy-2-nitrophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide
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N-(4-methoxy-2-nitrophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide
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N-(4-methoxy-2-nitrophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide
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N-(4-methoxy-2-nitrophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 6
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N-(4-methoxy-2-nitrophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide

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